

# A Technical Guide to the Covalent Binding of CC-90003 to ERK2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent interaction between the inhibitor **CC-90003** and the kinase ERK2. The document outlines the specific binding site, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

## Introduction to CC-90003 and its Target

CC-90003 is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the RAS/RAF/MEK/ERK pathway.[2][4] [5] This pathway is frequently hyperactivated in various cancers, making ERK1/2 attractive therapeutic targets, particularly in tumors with BRAF and KRAS mutations.[2][4][5] CC-90003's mechanism of action involves forming a covalent bond with its target, leading to sustained inhibition of ERK activity and subsequent blockade of downstream signaling, ultimately inhibiting tumor cell proliferation and survival.[2][6]

## The Covalent Binding Site on ERK2

Through detailed structural and biochemical analysis, **CC-90003** has been shown to covalently bind to a specific cysteine residue within the ATP binding site of ERK kinases.[4][6]

On ERK2, the targeted residue is Cysteine 164 (Cys164).[4][7]



• On ERK1, the equivalent binding site is Cysteine 183 (Cys183).[4][7]

This targeted cysteine is located in the activation loop (A-loop) of the kinase.[4][7] The formation of this covalent bond is crucial for the irreversible inhibition and potent activity of **CC-90003**.[6]

## **Quantitative Analysis of CC-90003-ERK2 Interaction**

The potency and selectivity of **CC-90003** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of CC-90003 against ERK1/2

| Target | Assay Type  | Parameter | Value (nmol/L) | Reference |
|--------|-------------|-----------|----------------|-----------|
| ERK1   | Biochemical | IC50      | 10-20          | [1][4][7] |
| ERK2   | Biochemical | IC50      | 10-20          | [1][4][7] |

Table 2: Cellular Activity and Selectivity of CC-90003

| Cell Line                            | Mutation<br>Status | Assay Type                      | Parameter                                             | Value<br>(µmol/L)     | Reference |
|--------------------------------------|--------------------|---------------------------------|-------------------------------------------------------|-----------------------|-----------|
| A375                                 | BRAF V600E         | Cellular<br>Kinase<br>Screening | Concentratio<br>n for >80%<br>inhibition of<br>ERK1/2 | 1                     | [4]       |
| HCT-116                              | KRAS G13D          | Proliferation<br>Assay          | GI50                                                  | <1                    | [4]       |
| Various<br>BRAF-mutant<br>(27 lines) | BRAF               | Proliferation<br>Assay          | G150                                                  | < 1 (in 93% of lines) | [4]       |
| Various<br>KRAS-mutant<br>(37 lines) | KRAS               | Proliferation<br>Assay          | GI50                                                  | < 1 (in 76% of lines) | [4]       |



Table 3: Off-Target Kinase Inhibition Profile of CC-90003

| Off-Target<br>Kinase | Assay Type               | Parameter       | Condition   | Reference |
|----------------------|--------------------------|-----------------|-------------|-----------|
| KDR                  | Biochemical/Cell<br>ular | >80% Inhibition | at 1 μmol/L | [4]       |
| FLT3                 | Biochemical/Cell<br>ular | >80% Inhibition | at 1 μmol/L | [4]       |
| PDGFRα               | Biochemical/Cell<br>ular | >80% Inhibition | at 1 μmol/L | [4]       |

## **Experimental Protocols**

The characterization of the covalent binding of **CC-90003** to ERK2 involved several key experimental techniques.

## **Mass Spectrometry for Covalent Adduct Confirmation**

This protocol was employed to confirm the covalent modification of ERK1/2 by CC-90003.

Objective: To identify the specific amino acid residue on ERK1/2 that is covalently modified by **CC-90003**.

#### Methodology:

- Incubation: Recombinant ERK1 or ERK2 protein is incubated with an excess of CC-90003 for 1 hour at room temperature to ensure complete binding.[7]
- Sample Preparation: The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[7]
- Desalting: The protein-inhibitor complex is desalted using micro-pipette tips containing C4 resin.[7]
- MALDI Target Spotting: The desalted sample is spotted onto a MALDI target plate with a suitable matrix, such as sinapic acid.[7]



 Mass Analysis: The sample is analyzed using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.[7] The resulting mass spectrum is compared to the mass of the unmodified protein to confirm the mass shift corresponding to the addition of one molecule of CC-90003.

## **In Vitro Kinase Inhibition Assay**

This assay is used to determine the IC50 value of CC-90003 against ERK1 and ERK2.

Objective: To quantify the potency of **CC-90003** in inhibiting the enzymatic activity of ERK1 and ERK2.

#### Methodology:

- Reaction Components: The assay is typically performed in a multi-well plate containing recombinant active ERK1 or ERK2, a suitable substrate (e.g., a peptide derived from a known ERK substrate like ELK1 or RSK), and ATP.
- Inhibitor Titration: A serial dilution of **CC-90003** is added to the wells.
- Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of <sup>32</sup>P-ATP), or more commonly, using fluorescence- or luminescence-based assays that employ antibodies specific for the phosphorylated substrate.
- Data Analysis: The percentage of inhibition for each concentration of CC-90003 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.

## **Cellular Proliferation Assay**

This assay measures the effect of **CC-90003** on the growth of cancer cell lines.

Objective: To assess the anti-proliferative activity of **CC-90003** in a cellular context.



#### Methodology:

- Cell Plating: Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of CC-90003.
- Incubation: The plates are incubated for a period of 3 days.[4]
- Viability Assessment: After the incubation period, cell viability is measured using a reagent such as resazurin or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
- Data Analysis: The results are expressed as a percentage of the viability of untreated control
  cells. The GI50 (concentration for 50% growth inhibition) is calculated from the doseresponse curve.

### **Visualizations**

The following diagrams illustrate the relevant signaling pathway and a general workflow for identifying covalent inhibitors.





Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway and the point of inhibition by CC-90003.





Click to download full resolution via product page

Caption: Experimental workflow for the characterization of a covalent inhibitor like **CC-90003**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of CC-90003: A covalent ERK1/2 inhibitor [morressier.com]
- 7. covalx.com [covalx.com]
- To cite this document: BenchChem. [A Technical Guide to the Covalent Binding of CC-90003 to ERK2]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15610410#covalent-binding-site-of-cc-90003-on-erk2]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com